molecular formula C14H12OS B14177557 4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one CAS No. 923037-42-7

4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one

Cat. No.: B14177557
CAS No.: 923037-42-7
M. Wt: 228.31 g/mol
InChI Key: JRRTXOONRASPLD-UHFFFAOYSA-N
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Description

4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one typically involves the condensation of 2-thiophenecarboxaldehyde with acetone under basic conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure uniformity. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

Scientific Research Applications

4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Thienyl)but-3-en-2-one
  • 4-(Thiophen-2-yl)phenyl)but-3-en-2-one
  • 4-(Thiophen-3-yl)phenyl)but-3-en-2-one

Uniqueness

4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one is unique due to its specific substitution pattern on the thiophene ring. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

923037-42-7

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

IUPAC Name

4-(4-thiophen-3-ylphenyl)but-3-en-2-one

InChI

InChI=1S/C14H12OS/c1-11(15)2-3-12-4-6-13(7-5-12)14-8-9-16-10-14/h2-10H,1H3

InChI Key

JRRTXOONRASPLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)C2=CSC=C2

Origin of Product

United States

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